molecular formula C12H15ClO3 B1582273 Ethyl 4-(4-chlorophenoxy)butanoate CAS No. 59227-79-1

Ethyl 4-(4-chlorophenoxy)butanoate

Cat. No.: B1582273
CAS No.: 59227-79-1
M. Wt: 242.7 g/mol
InChI Key: CMQSMINXUPJBTJ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenoxy)butanoate is an organic compound with the molecular formula C12H15ClO3. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique structure, which includes a chlorophenoxy group attached to a butanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(4-chlorophenoxy)butanoate can be synthesized through a reaction between 4-chlorophenol and ethyl 4-bromobutanoate. The reaction typically involves the use of a base such as potassium carbonate in a solvent like acetone. The mixture is heated under reflux conditions to facilitate the reaction, and the product is then purified using silica gel column chromatography with 10% ethyl acetate in hexane as the eluent .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification steps may also be optimized to reduce costs and improve the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chlorophenoxy)butanoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the chlorophenoxy group can be replaced by other nucleophiles.

    Ester hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Ester hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation and reduction: Reagents like potassium permanganate or sodium borohydride can be employed for oxidation and reduction, respectively.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as phenols or amines.

    Ester hydrolysis: The major products are 4-(4-chlorophenoxy)butanoic acid and ethanol.

    Oxidation and reduction: Products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

Ethyl 4-(4-chlorophenoxy)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(4-chlorophenoxy)butanoate involves its interaction with specific molecular targets. The chlorophenoxy group can bind to receptors or enzymes, altering their activity. The ester group may also play a role in the compound’s bioavailability and metabolism. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-bromophenoxy)butanoate
  • Ethyl 4-(4-fluorophenoxy)butanoate
  • Ethyl 4-(4-methylphenoxy)butanoate

Uniqueness

Ethyl 4-(4-chlorophenoxy)butanoate is unique due to the presence of the chlorine atom in the phenoxy group. This chlorine atom can influence the compound’s reactivity, binding affinity, and overall chemical properties. Compared to similar compounds with different substituents, this compound may exhibit distinct behavior in chemical reactions and biological interactions .

Properties

IUPAC Name

ethyl 4-(4-chlorophenoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3/c1-2-15-12(14)4-3-9-16-11-7-5-10(13)6-8-11/h5-8H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQSMINXUPJBTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCOC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326387
Record name ethyl 4-(4-chlorophenoxy)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59227-79-1
Record name NSC527511
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527511
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-(4-chlorophenoxy)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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